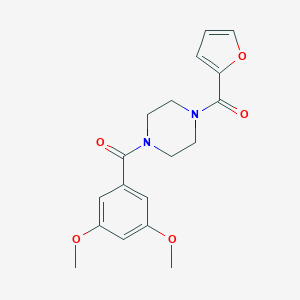
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine, also known as DFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DFMP is a piperazine derivative that has been synthesized through a multi-step process, and it exhibits unique biochemical and physiological properties that make it a promising candidate for research purposes.
作用機序
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine exerts its effects through the inhibition of specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. By inhibiting these enzymes, 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine increases the concentration of neurotransmitters, leading to enhanced synaptic transmission and improved cognitive function. Additionally, 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been shown to modulate the activity of certain ion channels, which can further enhance its effects on neuronal function.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine exhibits a range of biochemical and physiological effects that make it a valuable compound for research purposes. 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been shown to improve cognitive function and memory in animal models, indicating its potential as a cognitive enhancer. Additionally, 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been shown to exhibit anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has several advantages for use in lab experiments, including its high purity, high yield, and unique biochemical and physiological properties. However, 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine also has certain limitations, such as its relatively high cost and limited solubility in certain solvents. These limitations must be taken into consideration when designing experiments using 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine.
将来の方向性
There are several future directions for research on 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine, including the development of novel drugs for the treatment of neurodegenerative disorders, the investigation of its effects on ion channels and other neuronal targets, and the exploration of its potential applications in other scientific research fields, such as biochemistry and pharmacology. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on cognitive function and memory, as well as its anti-inflammatory and antioxidant properties.
合成法
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-furoylpiperazine in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine as the final product. The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been optimized to yield high purity and high yield, making it a valuable compound for research purposes.
科学的研究の応用
1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine has been shown to exhibit potent inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. This makes 1-(3,5-Dimethoxybenzoyl)-4-(2-furoyl)piperazine a promising candidate for the development of drugs for the treatment of neurodegenerative disorders, such as Alzheimer's disease.
特性
分子式 |
C18H20N2O5 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-10-13(11-15(12-14)24-2)17(21)19-5-7-20(8-6-19)18(22)16-4-3-9-25-16/h3-4,9-12H,5-8H2,1-2H3 |
InChIキー |
WMRWXLWHCWAKLB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)





![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)


![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)